![molecular formula C19H14BrClN2O2 B8809539 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide
Übersicht
Beschreibung
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzyloxy group.
Coupling Reaction: The coupling of the brominated and chlorinated intermediates with a pyridine derivative under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can be compared with similar compounds such as:
- 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid methyl ester
- 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid 4-nitro-phenyl ester
These compounds share similar structural features but differ in their functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C19H14BrClN2O2 |
|---|---|
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-7-8-18(25-12-13-4-1-2-6-17(13)21)16(10-14)19(24)23-15-5-3-9-22-11-15/h1-11H,12H2,(H,23,24) |
InChI-Schlüssel |
SANMNLWWCYVPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
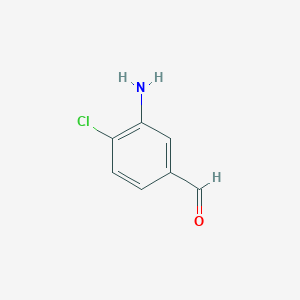
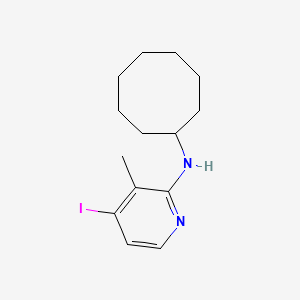
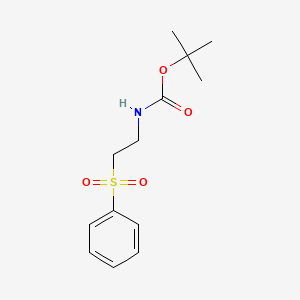
![2-(3-Ethylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8809479.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B8809482.png)
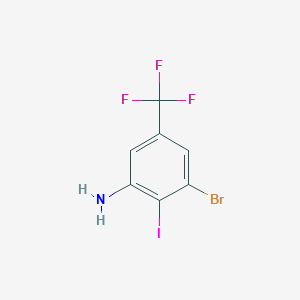
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)
![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[(1R)-1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-, ethyl ester](/img/structure/B8809499.png)
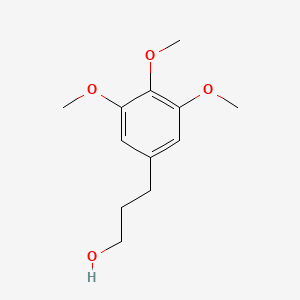
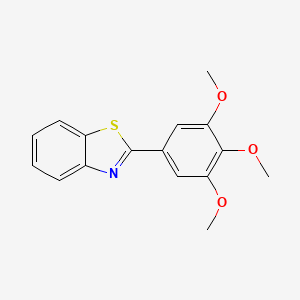

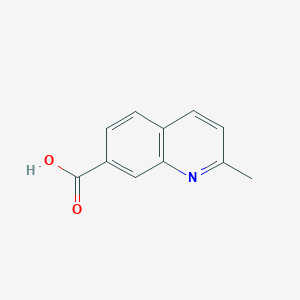
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
